2-Isothiocyanato-1,3,4-thiadiazole

Description

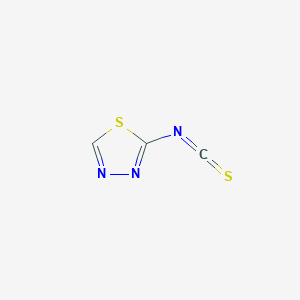

2-Isothiocyanato-1,3,4-thiadiazole is a heterocyclic compound featuring a five-membered 1,3,4-thiadiazole ring substituted with an isothiocyanate (-N=C=S) group at the 2-position. The isothiocyanate group is a highly reactive electrophile, enabling covalent interactions with biological nucleophiles (e.g., thiols or amines), which may confer unique bioactivity compared to other derivatives.

Properties

Molecular Formula |

C3HN3S2 |

|---|---|

Molecular Weight |

143.20 g/mol |

IUPAC Name |

2-isothiocyanato-1,3,4-thiadiazole |

InChI |

InChI=1S/C3HN3S2/c7-1-4-3-6-5-2-8-3/h2H |

InChI Key |

WCXNZPBLSJKWKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=C(S1)N=C=S |

Origin of Product |

United States |

Preparation Methods

Reaction of Hydrazine Hydrate with Isothiocyanates

- Reagents: Hydrazine hydrate and aryl isothiocyanate (e.g., 4-chlorophenyl isothiocyanate).

- Solvent: Ethanol or methanol.

- Conditions: Stirring at room temperature for 4 hours.

- Product: Formation of aryl thiosemicarbazide.

This step is exemplified in the synthesis of 4-(4-nitrophenyl)thiosemicarbazide and 4-(trifluoromethyl)phenyl thiosemicarbazide, which are precursors to thiadiazole derivatives.

Cyclization with Carbon Disulfide in Alkaline Medium

- Reagents: Thiosemicarbazide intermediate, carbon disulfide, and potassium hydroxide.

- Solvent: Ethanol.

- Conditions: Reflux for 8–10 hours.

- Workup: Acidification to pH 4–5 with hydrochloric acid, followed by crystallization.

- Product: 5-Aryl amino-1,3,4-thiadiazole-2-thione.

This step leads to the formation of the thiadiazole ring system, crucial for further functionalization.

Preparation of this compound via Substitution Reactions

Another route involves substitution reactions on 2-chloro- or 2-bromo-1,3,4-thiadiazole derivatives with thiocyanate salts (e.g., potassium thiocyanate) to replace the halogen with an isothiocyanate group.

- Reagents: 2-Halo-1,3,4-thiadiazole and potassium thiocyanate.

- Solvent: Polar aprotic solvents like dimethylformamide.

- Conditions: Reflux or elevated temperature.

- Product: this compound.

This method offers a straightforward substitution pathway but requires access to halogenated thiadiazole precursors.

Summary Table of Preparation Methods

Characterization and Purification Notes

- Purification: Products are typically purified by crystallization from ethanol or other suitable solvents.

- Characterization: Confirmed by IR (notable bands for C=S, N=C=S), $$^{1}H$$-NMR, $$^{13}C$$-NMR, and mass spectrometry.

- Yields: Generally high (70–90%) for cyclization and substitution steps.

- Tautomerism: Thione-thiol tautomerism is observed in intermediates, influencing substitution reactions.

Research Findings and Applications

- The synthetic routes to this compound and its derivatives have been extensively studied for their biological activities, including antifungal, antitumor, and analgesic effects.

- The isothiocyanate group is a reactive moiety enabling further derivatization to produce diverse functionalized thiadiazoles with enhanced bioactivity.

- The methodologies emphasize mild reaction conditions, readily available starting materials, and scalable procedures.

Chemical Reactions Analysis

Nucleophilic Addition and Cyclization Reactions

2-Isothiocyanato-1,3,4-thiadiazole reacts with nucleophiles such as amines, hydrazides, or alcohols to form thiosemicarbazides or thiourea derivatives. These intermediates often undergo cyclization under acidic or basic conditions to yield fused heterocycles:

-

Example Reaction :

Reaction with hydrazine hydrate produces thiosemicarbazide intermediates, which cyclize in the presence of H<sub>2</sub>SO<sub>4</sub> or NaOH to form 1,3,4-thiadiazolo[3,2-a]pyrimidines or imidazo[2,1-b]thiadiazoles .

Key Data :

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylhydrazine | H<sub>2</sub>SO<sub>4</sub>, 80°C | 1,3,4-Thiadiazolo[3,2-a]pyrimidine | 65–78 | |

| 3-Methoxybenzhydrazide | NaOH, reflux | Imidazo[2,1-b]thiadiazole | 43–70 |

Oxidative Annulation with Acylhydrazides

Under aerobic conditions, the isothiocyanate group participates in oxidative annulation with acylhydrazides. DMAP (4-dimethylaminopyridine) acts as a dual catalyst, facilitating both oxidation and cyclization steps :

-

Mechanism :

-

Aerobic oxidation of acylhydrazides to acyldiazenes.

-

DMAP-mediated nucleophilic attack by the thiadiazole’s isothiocyanate group.

-

Cyclization and desulfurization to yield 2-imino-1,3,4-oxadiazolines.

-

Experimental Conditions :

Substituent-Dependent Reactivity

The electronic nature of substituents on the thiadiazole ring significantly influences reaction outcomes:

Table 1: Substituent Effects on Cyclization Reactions

| R<sub>1</sub> (Position 2) | R<sub>2</sub> (Position 5) | Reaction Rate (h) | Product Stability | Reference |

|---|---|---|---|---|

| –NO<sub>2</sub> | –CF<sub>3</sub> | 3–4 | High | |

| –OCH<sub>3</sub> | –Cl | 5–6 | Moderate | |

| –NH<sub>2</sub> | –Br | 7–8 | Low |

Electron-withdrawing groups (e.g., –NO<sub>2</sub>, –CF<sub>3</sub>) enhance cyclization rates due to increased electrophilicity at the isothiocyanate carbon .

Mechanistic Insights from Computational Studies

Density Functional Theory (DFT) calculations reveal:

-

The isothiocyanate group’s electrophilicity (natural charge: +0.32 e) drives nucleophilic attacks .

-

Cyclization transition states exhibit energy barriers of 15–20 kcal/mol, consistent with experimental reaction temperatures .

Synthetic Limitations and Challenges

Scientific Research Applications

2-Isothiocyanato-1,3,4-thiadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential anticancer properties.

Industry: Used in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-1,3,4-thiadiazole involves its interaction with cellular components. It can alter the permeability of cell membranes, leading to cell death. In cancer cells, it induces apoptosis by disrupting the cell cycle and inhibiting key enzymes involved in cell proliferation . The molecular targets include DNA, proteins, and enzymes that are crucial for cell survival and replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are heavily influenced by substituents at the 2- and 5-positions. Key analogs include:

*Note: Direct references to 2-isothiocyanato derivatives are absent in the evidence; properties are inferred from analogous compounds.

Thermodynamic and Chemical Stability

- Thermodynamic Stability: Alkyl substitution at C5 increases stability, with 2-amino-5-methyl-1,3,4-thiadiazole (ΔH°f = 134.5 kJ/mol) being more stable than the parent compound (ΔH°f = 109.2 kJ/mol) .

- Reactivity : The isothiocyanate group is prone to hydrolysis and nucleophilic attack, limiting its stability under aqueous conditions compared to alkyl or acyl derivatives .

Biological Activity

2-Isothiocyanato-1,3,4-thiadiazole is a compound derived from the 1,3,4-thiadiazole scaffold, which is recognized for its diverse biological activities. This compound exhibits potential in various therapeutic applications, including antimicrobial and anticancer properties. The biological activity of this compound can be attributed to its unique chemical structure, which allows it to interact with various biological targets.

Antimicrobial Activity

The 1,3,4-thiadiazole derivatives, including this compound, have shown significant antimicrobial activity against a range of pathogens. Studies indicate that these compounds inhibit the growth of bacteria and fungi effectively. For instance, derivatives have been reported to possess activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Table 1: Antimicrobial Activity of this compound Derivatives

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive Bacteria | Inhibition | |

| Gram-negative Bacteria | Inhibition | |

| Fungi | Moderate Inhibition |

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. Various studies have reported its cytotoxic effects on different cancer cell lines. For example, it has shown significant inhibition of cell proliferation in breast cancer (MCF-7) and colon cancer (HCT116) cell lines .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 49.6 | |

| HCT116 (Colon Cancer) | 3.29 | |

| MDA-MB-231 (Breast Cancer) | 53.4 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits key metabolic pathways within microbial cells .

- Anticancer Mechanism : The anticancer activity is primarily linked to the induction of apoptosis in cancer cells through the activation of caspases and modulation of BAX proteins . The structural similarity of thiadiazoles to nucleobases allows them to interfere with DNA replication processes in tumor cells .

Case Studies

Several studies have provided insights into the effectiveness of this compound:

- Study on Breast Cancer Cells : A study evaluated the cytotoxicity of various thiadiazole derivatives on MCF-7 and MDA-MB-231 cells. The results indicated that compounds with substituted phenyl groups exhibited enhanced anticancer activity compared to standard treatments like doxorubicin .

- Antimicrobial Evaluation : Another research project focused on synthesizing new thiadiazole derivatives and assessing their antimicrobial efficacy against clinical strains of bacteria. The findings highlighted that certain derivatives showed potent activity against resistant strains .

Q & A

Q. What are the standard protocols for synthesizing 2-amino-1,3,4-thiadiazole derivatives?

Synthesis typically involves cyclization of thiosemicarbazide with carbon disulfide in absolute ethanol, followed by substitution at the thiol group (R1) and derivatization via reactions with carboxylic acids (R2) . For example, 2-amino-5-aryl derivatives can be synthesized using phosphoric acid as a dehydrating agent, yielding high-purity compounds through cyclization of 1,4-dibenzoylthiosemicarbazide . Purification and structural confirmation require NMR, mass spectrometry, and elemental analysis .

Q. What safety precautions are critical when handling thiadiazole compounds?

Thiadiazoles often require stringent safety measures:

Q. How do substituents influence the antimicrobial activity of 2-amino-1,3,4-thiadiazole derivatives?

Structure-activity relationship (SAR) studies show that antimicrobial efficacy depends on substituents at the thiadiazole nucleus. Electron-withdrawing groups (e.g., nitro, cyano) enhance antibacterial and antifungal activity, while bulky alkyl groups may reduce bioavailability. For instance, 5-trifluoromethyl derivatives exhibit potent anticancer properties due to increased electrophilicity .

Advanced Research Questions

Q. What computational methods are used to study the thermodynamic stability of thiadiazole derivatives?

Thermodynamic stability is assessed via:

- G3(MP2)//B3LYP calculations: To determine gas-phase enthalpies of formation and tautomeric equilibria. For example, 2-amino-5-methyl-1,3,4-thiadiazole exhibits greater stability due to lower Gibbs free energy in the crystalline phase compared to its ethyl-substituted analogue .

- Mass loss effusion and calorimetry: Experimental validation of computational predictions, such as standard molar enthalpies of formation (ΔfH°), which correlate with substituent effects .

Q. How can fluorescence spectroscopy characterize thiadiazole-based materials for optoelectronic applications?

Derivatives with conjugated double bonds (e.g., 2-(4-hydroxyphenyl)-5-styryl-1,3,4-thiadiazole) show red-shifted excitation (390–410 nm) and emission (390–550 nm) peaks compared to non-conjugated analogues. These shifts are attributed to extended π-systems, making them suitable for blue-light-emitting materials. Fluorescence quantum yields and Stokes shifts are key metrics for evaluating photophysical performance .

Q. What challenges arise in synthesizing functionalized thiadiazole derivatives via cross-coupling reactions?

Functionalization with complex groups (e.g., iodinated or benzoylated moieties) often requires multi-step protocols. For example, 3,5-diiodo-1,2,4-thiadiazole serves as a key intermediate for Suzuki-Miyaura couplings, but steric hindrance and competing side reactions (e.g., dehalogenation) necessitate precise control of catalysts (e.g., Pd(PPh3)4) and reaction temperatures .

Methodological Recommendations

- Synthetic Optimization: Use microwave-assisted synthesis to reduce reaction times for cyclization steps .

- Computational Validation: Pair DFT calculations with experimental calorimetry to resolve discrepancies in tautomeric stability .

- Analytical Rigor: Employ HPLC with diode array detection (e.g., for quantifying 2-amino-5-mercapto derivatives in environmental samples) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.